Ethanone, 2-(1H-benzimidazol-2-ylthio)-1-(2,3-dihydro-1H-indol-1-yl)-

Overview

Description

Ethanone, 2-(1H-benzimidazol-2-ylthio)-1-(2,3-dihydro-1H-indol-1-yl)- is a complex organic compound that features a benzimidazole and indole moiety. Compounds containing these structures are often of interest due to their potential biological activities and applications in medicinal chemistry.

Mechanism of Action

Target of Action

It’s worth noting that indole derivatives, which are part of this compound’s structure, have been found to bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of targets in the body.

Mode of Action

One study found a compound with a similar structure that potently inhibited ripk1, a kinase involved in necroptosis, with a binding affinity (kd) of 0004 μM and an enzymatic IC50 value of 0011 μM

Biochemical Pathways

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could potentially affect a wide range of biochemical pathways.

Pharmacokinetics

Indole and imidazole, which are part of this compound’s structure, are known to be highly soluble in water and other polar solvents

Result of Action

The compound could efficiently protect cells from necroptosis and attenuate the necrotic cell death of vascular endothelial cells induced by tumor cells both in vitro and in vivo . This suggests that the compound might have potential therapeutic applications in conditions involving necroptosis, such as certain types of cancer.

Action Environment

One study mentioned the environmentally-friendly features of a synthesis procedure for a similar compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 2-(1H-benzimidazol-2-ylthio)-1-(2,3-dihydro-1H-indol-1-yl)- typically involves multi-step organic reactions. A common approach might include:

Formation of the Benzimidazole Moiety: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives.

Thioether Formation: The benzimidazole can then be reacted with a thiol to introduce the thioether linkage.

Indole Introduction: The indole moiety can be introduced via a Fischer indole synthesis or other suitable methods.

Final Coupling: The final step involves coupling the benzimidazole-thioether intermediate with the indole derivative under appropriate conditions.

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Ethanone, 2-(1H-benzimidazol-2-ylthio)-1-(2,3-dihydro-1H-indol-1-yl)- can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

Substitution: Various substitution reactions can be employed to introduce different substituents onto the benzimidazole or indole rings.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide, or other oxidizing agents.

Reducing Agents: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

Substitution Reagents: Halogens, alkylating agents, or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups such as halides, alkyl groups, or others.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use as a probe or ligand in biochemical studies.

Medicine: Investigation as a potential therapeutic agent due to its structural features.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Comparison with Similar Compounds

Similar Compounds

Benzimidazole Derivatives: Compounds like benzimidazole itself or its various substituted derivatives.

Indole Derivatives: Compounds such as indole-3-acetic acid or tryptophan.

Thioether-Containing Compounds: Molecules like thioanisole or methionine.

Uniqueness

The uniqueness of Ethanone, 2-(1H-benzimidazol-2-ylthio)-1-(2,3-dihydro-1H-indol-1-yl)- lies in its specific combination of benzimidazole, thioether, and indole moieties, which may confer unique biological activities or chemical reactivity compared to other similar compounds.

Biological Activity

Ethanone, 2-(1H-benzimidazol-2-ylthio)-1-(2,3-dihydro-1H-indol-1-yl)- is a compound of interest due to its potential biological activities. This article explores the synthesis, characterization, and biological effects of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties.

Chemical Structure

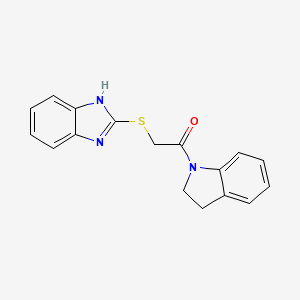

The compound can be represented by the following structure:

This structure includes a benzimidazole moiety linked to an indole derivative through a thioether bond.

Synthesis

The synthesis of Ethanone, 2-(1H-benzimidazol-2-ylthio)-1-(2,3-dihydro-1H-indol-1-yl)- typically involves:

- Formation of the Benzimidazole Ring : The reaction of o-phenylenediamine with carbon disulfide under basic conditions.

- Indole Formation : The indole part is synthesized via cyclization reactions involving appropriate precursors.

- Thioether Linkage : The final step involves the coupling of the benzimidazole and indole components through a thioether bond.

Antimicrobial Activity

Ethanone derivatives have shown promising antimicrobial properties in various studies:

- In Vitro Studies : The compound has been tested against several bacterial strains including Escherichia coli and Staphylococcus aureus. Results indicate significant antibacterial activity with Minimum Inhibitory Concentration (MIC) values lower than standard antibiotics such as ampicillin .

| Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|

| Escherichia coli | 32 | |

| Staphylococcus aureus | 16 | |

| Pseudomonas aeruginosa | 64 |

Anticancer Activity

Recent studies have indicated that Ethanone derivatives exhibit cytotoxic effects against various cancer cell lines:

- Cell Lines Tested : Studies have included HeLa (cervical cancer), MCF7 (breast cancer), and A549 (lung cancer) cells.

The mechanism of action appears to involve apoptosis induction and disruption of cell cycle progression.

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. In vitro assays using DPPH radical scavenging methods demonstrated that Ethanone derivatives can effectively neutralize free radicals, suggesting potential applications in oxidative stress-related diseases .

Case Studies

-

Case Study on Antimicrobial Efficacy :

A study conducted on a series of Ethanone derivatives showed that modifications to the benzimidazole moiety significantly enhanced antibacterial activity against resistant strains of bacteria. The study highlighted the importance of structural variations in optimizing biological activity . -

Case Study on Anticancer Properties :

Another research focused on the anticancer effects of Ethanone derivatives revealed that specific substitutions on the indole ring increased cytotoxicity against breast cancer cells. The findings suggest a structure-activity relationship that could guide future drug design efforts .

Properties

IUPAC Name |

2-(1H-benzimidazol-2-ylsulfanyl)-1-(2,3-dihydroindol-1-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3OS/c21-16(20-10-9-12-5-1-4-8-15(12)20)11-22-17-18-13-6-2-3-7-14(13)19-17/h1-8H,9-11H2,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYWQRODITJACIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(=O)CSC3=NC4=CC=CC=C4N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301164046 | |

| Record name | 2-(1H-Benzimidazol-2-ylthio)-1-(2,3-dihydro-1H-indol-1-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301164046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

330829-56-6 | |

| Record name | 2-(1H-Benzimidazol-2-ylthio)-1-(2,3-dihydro-1H-indol-1-yl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=330829-56-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(1H-Benzimidazol-2-ylthio)-1-(2,3-dihydro-1H-indol-1-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301164046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.